![molecular formula C7H13NO2 B2787770 (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine CAS No. 2307780-36-3](/img/structure/B2787770.png)
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine” is a chemical compound with the CAS Number: 2307780-36-3 . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c1-2-10-7-5-9-4-6 (7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mécanisme D'action
The mechanism of action of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine is not fully understood. However, it is believed to interact with neurotransmitter receptors in the brain, leading to the modulation of neuronal activity. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizures. It has also been found to interact with the serotonin receptor, which plays a role in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the activity of various neurotransmitters in the brain, leading to changes in behavior and mood. It has also been found to possess antimicrobial activity, which may be due to its ability to disrupt bacterial cell membranes. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine in lab experiments include its unique molecular structure, which makes it an attractive target for drug design and development. Additionally, the synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for drug development. However, the limitations include the lack of understanding of its mechanism of action and potential side effects, which need to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine. One potential direction is the development of new drugs based on the molecular structure of this compound. Another direction is the study of its mechanism of action and potential side effects, which may provide insights into its therapeutic potential. Additionally, the antimicrobial and anti-inflammatory properties of this compound may be further explored for the development of new antibiotics and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine involves the reaction of 2,5-dimethoxytetrahydrofuran with N-chlorosuccinimide in the presence of a Lewis acid catalyst. This reaction results in the formation of an intermediate, which is then reacted with a primary amine to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for drug development.
Applications De Recherche Scientifique
(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. Additionally, this compound has been found to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
Safety and Hazards
Propriétés
IUPAC Name |
(5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAUZDVULYPODU-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2COCC2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2COC[C@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


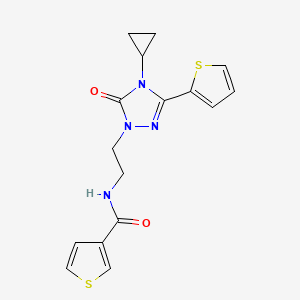

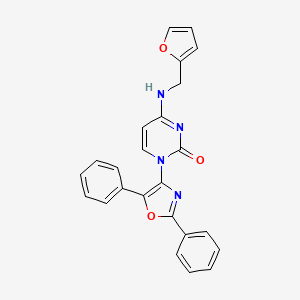
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)

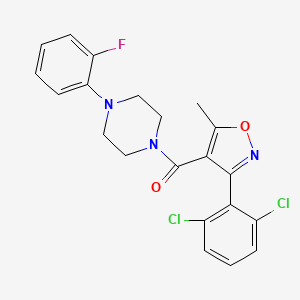
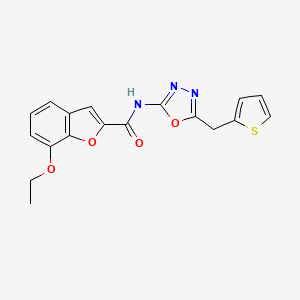
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
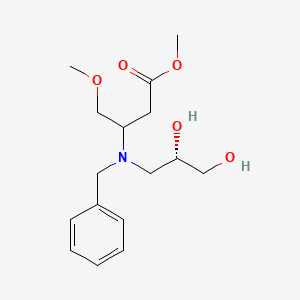
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2787710.png)